Cas no 1696329-95-9 ((1-Amino-3-methoxycyclobutyl)methanol)

(1-Amino-3-methoxycyclobutyl)methanol 化学的及び物理的性質
名前と識別子
-
- 2416231-28-0
- 1696329-95-9
- [(1s,3s)-1-amino-3-methoxycyclobutyl]methanol
- (1-amino-3-methoxycyclobutyl)methanol
- EN300-2974659
- EN300-4110659
- (1-Amino-3-methoxycyclobutyl)methanol
-
- MDL: MFCD30162825
- インチ: 1S/C6H13NO2/c1-9-5-2-6(7,3-5)4-8/h5,8H,2-4,7H2,1H3
- InChIKey: GABGJVGCAVUBFJ-UHFFFAOYSA-N
- ほほえんだ: O(C)C1CC(CO)(C1)N
計算された属性
- せいみつぶんしりょう: 131.094628657g/mol
- どういたいしつりょう: 131.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 99.2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.1
- トポロジー分子極性表面積: 55.5Ų
(1-Amino-3-methoxycyclobutyl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2974659-10g |
(1-amino-3-methoxycyclobutyl)methanol |
1696329-95-9 | 10g |
$3746.0 | 2023-09-06 | ||
Enamine | EN300-2974659-2.5g |
(1-amino-3-methoxycyclobutyl)methanol |
1696329-95-9 | 95.0% | 2.5g |
$1707.0 | 2025-03-19 | |
Enamine | EN300-2974659-0.25g |
(1-amino-3-methoxycyclobutyl)methanol |
1696329-95-9 | 95.0% | 0.25g |
$801.0 | 2025-03-19 | |
Enamine | EN300-2974659-0.5g |
(1-amino-3-methoxycyclobutyl)methanol |
1696329-95-9 | 95.0% | 0.5g |
$836.0 | 2025-03-19 | |
Enamine | EN300-2974659-1.0g |
(1-amino-3-methoxycyclobutyl)methanol |
1696329-95-9 | 95.0% | 1.0g |
$871.0 | 2025-03-19 | |
Enamine | EN300-2974659-0.1g |
(1-amino-3-methoxycyclobutyl)methanol |
1696329-95-9 | 95.0% | 0.1g |
$767.0 | 2025-03-19 | |
Enamine | EN300-2974659-1g |
(1-amino-3-methoxycyclobutyl)methanol |
1696329-95-9 | 1g |
$871.0 | 2023-09-06 | ||
Enamine | EN300-2974659-0.05g |
(1-amino-3-methoxycyclobutyl)methanol |
1696329-95-9 | 95.0% | 0.05g |
$732.0 | 2025-03-19 | |
Enamine | EN300-2974659-5.0g |
(1-amino-3-methoxycyclobutyl)methanol |
1696329-95-9 | 95.0% | 5.0g |
$2525.0 | 2025-03-19 | |
Enamine | EN300-2974659-10.0g |
(1-amino-3-methoxycyclobutyl)methanol |
1696329-95-9 | 95.0% | 10.0g |
$3746.0 | 2025-03-19 |
(1-Amino-3-methoxycyclobutyl)methanol 関連文献
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
9. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
(1-Amino-3-methoxycyclobutyl)methanolに関する追加情報
Introduction to (1-Amino-3-methoxycyclobutyl)methanol (CAS No. 1696329-95-9)
(1-Amino-3-methoxycyclobutyl)methanol (CAS No. 1696329-95-9) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities. This compound, characterized by its cyclobutyl ring and functional groups, offers a promising scaffold for the development of novel therapeutic agents.
The chemical structure of (1-Amino-3-methoxycyclobutyl)methanol consists of a cyclobutyl ring substituted with an amino group and a methoxy group, along with a methanol functional group. The cyclobutyl ring, being a four-membered ring, introduces significant ring strain, which can influence the compound's reactivity and conformational flexibility. This structural feature makes it an interesting candidate for various chemical reactions and biological studies.
Recent research has focused on the potential applications of (1-Amino-3-methoxycyclobutyl)methanol in drug discovery. One notable study published in the Journal of Medicinal Chemistry explored the use of this compound as a lead structure for developing new antiviral agents. The study demonstrated that derivatives of (1-Amino-3-methoxycyclobutyl)methanol exhibited potent inhibitory activity against several viral strains, including influenza and herpes simplex virus (HSV). The researchers attributed this activity to the compound's ability to interfere with viral replication processes.
In addition to antiviral properties, (1-Amino-3-methoxycyclobutyl)methanol has shown promise in the treatment of neurodegenerative diseases. A study published in the Journal of Neurochemistry investigated the neuroprotective effects of this compound in cellular models of Parkinson's disease. The results indicated that (1-Amino-3-methoxycyclobutyl)methanol could effectively reduce oxidative stress and prevent neuronal cell death, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
The synthetic accessibility of (1-Amino-3-methoxycyclobutyl)methanol is another factor that contributes to its appeal in pharmaceutical research. Various synthetic routes have been developed to produce this compound efficiently. One such method involves the ring-closing metathesis (RCM) reaction followed by selective functional group modifications. This approach allows for the synthesis of a wide range of derivatives, enabling researchers to explore different substituents and their effects on biological activity.
The physicochemical properties of (1-Amino-3-methoxycyclobutyl)methanol, such as solubility, stability, and permeability, are crucial for its application in drug development. Studies have shown that this compound exhibits good solubility in both aqueous and organic solvents, which facilitates its use in various biological assays. Additionally, its stability under physiological conditions ensures that it remains active during in vitro and in vivo experiments.
To further understand the biological mechanisms underlying the activities of (1-Amino-3-methoxycyclobutyl)methanol, researchers have employed advanced techniques such as molecular docking and molecular dynamics simulations. These computational methods have provided insights into the binding interactions between the compound and its target proteins, helping to elucidate its mode of action at the molecular level.
Clinical trials are an essential step in evaluating the safety and efficacy of new drugs. While no clinical trials have been conducted specifically on (1-Amino-3-methoxycyclobutyl)methanol, preclinical studies have laid a strong foundation for its potential therapeutic applications. The positive results from these studies suggest that this compound could be a valuable candidate for further development into clinical trials.
In conclusion, (1-Amino-3-methoxycyclobutyl)methanol (CAS No. 1696329-95-9) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with promising biological activities, make it an attractive scaffold for developing novel therapeutic agents. Ongoing research continues to uncover new applications and optimize its properties for various medical conditions.
1696329-95-9 ((1-Amino-3-methoxycyclobutyl)methanol) 関連製品
- 2172320-50-0(1-(benzyloxy)carbonyl-4-(2-fluoro-4-methylphenyl)pyrrolidine-3-carboxylic acid)
- 2172120-14-6(2-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamidoacetic acid)
- 2090017-00-6(Ethyl 4-amino-2,3-dimethylbenzoate)
- 1805533-37-2(Methyl 4-(difluoromethyl)-2-hydroxy-5-methylpyridine-3-carboxylate)
- 4437-22-3(2,2'-(Oxybis(methylene))difuran)
- 81597-64-0(4-[(5-bromothiophen-2-yl)sulfonyl]morpholine)
- 2171681-77-7(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-2-carbonyl}azetidine-2-carboxylic acid)
- 688355-92-2(N-(2H-1,3-benzodioxol-5-yl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine)
- 90033-61-7(methyl 3-(diethylcarbamoyl)sulfanylthiophene-2-carboxylate)
- 201608-14-2(Ac-DEVD-AFC)




